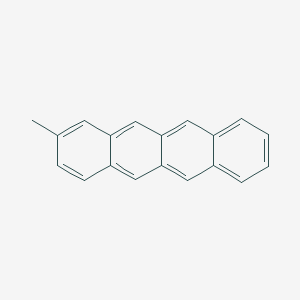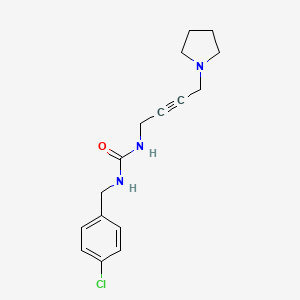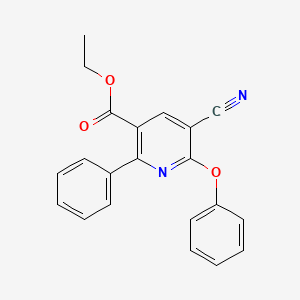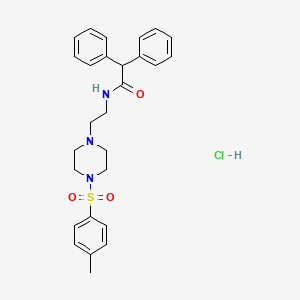
2-Methyltetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltetracene is an organic compound with the molecular formula C16H12. It is a polycyclic aromatic hydrocarbon that consists of four fused benzene rings. It is a derivative of tetracene, which is a well-known organic semiconductor material. This compound has gained significant attention in recent years due to its unique physical and chemical properties, which make it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-Methyltetracene is not well understood, but it is believed to involve the transfer of electrons and holes across the material's molecular structure. The transfer of electrons and holes is facilitated by the material's unique electronic and optical properties, which allow for efficient charge transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but it has been shown to have low toxicity in vitro. However, further research is needed to determine its potential toxicity in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyltetracene is its unique electronic and optical properties, which make it a promising candidate for various scientific research applications. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and process.
Future Directions
There are several future directions for research on 2-Methyltetracene, including:
1. Developing new synthesis methods to improve the yield and purity of the material.
2. Investigating the material's potential for use in organic electronics, optoelectronics, and photonics.
3. Studying the material's electronic and optical properties in more detail to better understand its mechanism of action.
4. Exploring the material's potential for use in biological imaging and sensing applications.
5. Developing new methods for processing and handling the material to overcome its limitations.
Synthesis Methods
The synthesis of 2-Methyltetracene can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method involves the Diels-Alder reaction between anthracene and 2-methylfuran, which yields this compound in good yields.
Scientific Research Applications
2-Methyltetracene has shown great potential in various scientific research applications, including organic electronics, optoelectronics, and photonics. Its unique electronic and optical properties make it a promising candidate for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Additionally, it has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent probe in biological imaging.
Properties
IUPAC Name |
2-methyltetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-16-11-18-9-14-4-2-3-5-15(14)10-19(18)12-17(16)8-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNAVMKBFRKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)


![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)

![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)

![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)
